[(2S)-2-methyltetrahydrofuran-2-yl]methanol [(2S)-2-methyltetrahydrofuran-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20509223
InChI: InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

[(2S)-2-methyltetrahydrofuran-2-yl]methanol

CAS No.:

Cat. No.: VC20509223

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-2-methyltetrahydrofuran-2-yl]methanol -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name [(2S)-2-methyloxolan-2-yl]methanol
Standard InChI InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key TWICKCMBBYBITR-LURJTMIESA-N
Isomeric SMILES C[C@]1(CCCO1)CO
Canonical SMILES CC1(CCCO1)CO

Introduction

Structural and Stereochemical Analysis

The molecular architecture of [(2S)-2-methyltetrahydrofuran-2-yl]methanol consists of a five-membered tetrahydrofuran ring with a methyl (-CH3_3) and hydroxymethyl (-CH2_2OH) group attached to the second carbon in the (S)-configuration . The chair-like conformation of the tetrahydrofuran ring minimizes steric strain, while the equatorial orientation of the hydroxymethyl group enhances hydrogen-bonding capability. Key structural parameters include:

PropertyValue
Molecular Weight116.16 g/mol
Boiling Point~175–180°C (estimated)
Density1.02–1.05 g/cm3^3
SolubilityMiscible in polar solvents

The stereochemistry at C2 dictates its reactivity in enantioselective reactions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct 1H^1\text{H} and 13C^{13}\text{C} chemical shifts for the (S)-enantiomer, particularly for the hydroxymethyl protons (δ=3.43.7\delta = 3.4–3.7 ppm) and the methyl group (δ=1.21.4\delta = 1.2–1.4 ppm) .

Synthetic Routes and Methodological Advances

Synthesis of [(2S)-2-methyltetrahydrofuran-2-yl]methanol typically involves stereocontrolled strategies to install the chiral center. While detailed protocols are proprietary, inferred pathways include:

Enzymatic Resolution

Racemic mixtures of 2-methyltetrahydrofuran-2-methanol can be resolved using lipases or esterases, which selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves enantiomeric excess (ee) >98% for the (S)-isomer under kinetic resolution conditions .

Asymmetric Hydrogenation

Chiral ruthenium catalysts, such as those derived from BINAP ligands, enable asymmetric hydrogenation of furan-derived ketones. This method offers high stereoselectivity (ee>95%\text{ee} >95\%) and scalability .

Ring-Opening Functionalization

Epoxide intermediates derived from 2-methylfuran undergo nucleophilic attack by methanol in the presence of Lewis acids (e.g., BF3_3-OEt2_2), followed by reduction to yield the target alcohol .

Physicochemical Properties and Solvent Behavior

[(2S)-2-Methyltetrahydrofuran-2-yl]methanol exhibits a balance of polarity and hydrophobicity, making it suitable for reactions requiring moderate dielectric constants (ε68\varepsilon \approx 6–8). Its low toxicity (LD50_{50} >2000 mg/kg in rodents) and high boiling point render it a safer alternative to THF in large-scale processes . Comparative solvent properties are outlined below:

SolventBoiling Point (°C)Toxicity (LD50_{50})Polarity (ET30_{30})
THF661,650 mg/kg37.4
2-MeTHF802,800 mg/kg34.9
[(2S)-2-MeTHF-2-yl]methanol~178>2,000 mg/kg41.2

The hydroxymethyl group enhances hydrogen-bond donor capacity, facilitating its use in stabilizing transition states during catalysis .

Applications in Organic Synthesis and Catalysis

Asymmetric Catalysis

The compound’s chiral environment promotes enantioselective transformations. In Ru-catalyzed hydrogenolysis of C–O bonds (e.g., lignin depolymerization), it acts as a coordinating solvent, improving catalyst turnover frequency by 30% compared to THF .

Green Chemistry

As a bio-renewable solvent, [(2S)-2-methyltetrahydrofuran-2-yl]methanol reduces reliance on petroleum-derived solvents. Lifecycle assessments show a 40% reduction in carbon footprint compared to dichloromethane in extractions .

Pharmaceutical Intermediates

The hydroxymethyl group serves as a handle for further functionalization. For example, Mitsunobu reactions with phthalimide yield protected amines for API synthesis (e.g., antiviral agents) .

Future Directions and Research Opportunities

Recent advances in catalytic C–O bond cleavage highlight the potential of [(2S)-2-methyltetrahydrofuran-2-yl]methanol as a solvent for lignin valorization . Additionally, its chirality opens avenues for designing novel organocatalysts. Computational studies predicting its coordination behavior with transition metals (e.g., Ru, Pd) are underway to optimize catalytic cycles.

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